Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)-
Description
The compound "Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)-" is a synthetic tetrahydroisoquinoline derivative featuring a unique s-triazine core substituted with a piperidinomethyl group at position 6 and an amino group at position 2. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting neurological, cardiovascular, and antimicrobial systems . The piperidinomethyl side chain may improve solubility and pharmacokinetic properties, while the amino group offers a site for further functionalization or covalent binding .
Properties
CAS No. |
30146-66-8 |
|---|---|
Molecular Formula |
C18H24N6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24N6/c19-17-20-16(13-23-9-4-1-5-10-23)21-18(22-17)24-11-8-14-6-2-3-7-15(14)12-24/h2-3,6-7H,1,4-5,8-13H2,(H2,19,20,21,22) |
InChI Key |
CTVQFAXRPHINCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline (THIQ) skeleton is typically synthesized via classical or modified Pictet-Spengler reactions or through multistep syntheses involving ketoamides and organometallic reagents.
Pictet-Spengler Reaction: This classical method involves the condensation of phenethylamines with aldehydes, followed by cyclization to form the THIQ ring. However, aldehydes are preferred substrates as ketones generally give poor yields in this reaction. Modifications have been introduced to overcome these limitations, such as using catalytic amounts of p-toluenesulfonic acid and titanium(IV) isopropoxide for ring closure from cyclic ketones.
Ketoamide Route with Organomagnesium Reagents: A convenient method for synthesizing 1,1-disubstituted THIQ derivatives involves the reaction of ketoamides with Grignard reagents, followed by acid-catalyzed cyclization. This approach allows the introduction of various substituents at the C-1 position of the isoquinoline ring.
Total Synthesis via Bischler–Napieralski Reaction: Another well-established route includes the formation of the isoquinoline moiety through the Bischler–Napieralski cyclization of β-phenylethylamides, followed by asymmetric transfer hydrogenation (ATH) and reductive amination to yield substituted THIQ derivatives.
Detailed Preparation Methodology
Stepwise Synthetic Route
Representative Experimental Procedure (Adapted)
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Intermediate: Phenethylamine derivative is reacted with an aldehyde in the presence of catalytic p-toluenesulfonic acid under reflux to afford the tetrahydroisoquinoline core.
Bischler–Napieralski Cyclization: The ketoamide precursor is cyclized using phosphorus oxychloride or similar dehydrating agents to form the isoquinoline ring.
Asymmetric Transfer Hydrogenation: The isoquinoline intermediate is subjected to ATH using a chiral ruthenium catalyst to obtain the tetrahydroisoquinoline with defined stereochemistry.
Reductive Amination for Piperidinomethyl Introduction: The tetrahydroisoquinoline is reacted with piperidine under reductive amination conditions, typically using sodium triacetoxyborohydride or hydrogenation catalysts.
Coupling with Triazine Moiety: The amino-substituted tetrahydroisoquinoline is coupled with a chlorinated triazine derivative in a nucleophilic aromatic substitution reaction, often in polar aprotic solvents like DMF, under mild heating.
Data Tables Summarizing Key Reaction Conditions and Yields
Mechanistic Insights and Optimization
The Pictet-Spengler reaction proceeds via iminium ion formation followed by electrophilic aromatic substitution to close the tetrahydroisoquinoline ring. Acid catalysis is crucial to promote iminium formation and ring closure.
The Bischler–Napieralski reaction involves cyclodehydration of β-phenylethylamides to form isoquinolines, with phosphorus oxychloride acting as a dehydrating agent.
Asymmetric transfer hydrogenation uses chiral ruthenium catalysts to reduce the isoquinoline double bond stereoselectively, controlling the configuration at the tetrahydroisoquinoline ring.
Reductive amination introduces the piperidinomethyl group by forming an imine intermediate between the tetrahydroisoquinoline and piperidine, followed by reduction to the secondary amine.
The triazine coupling step exploits the electrophilic chlorine on the triazine ring, which is displaced by the nucleophilic amino group on the tetrahydroisoquinoline, forming a stable C-N bond.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to a wide range of substituted isoquinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antitussive Activity
Research has indicated that certain tetrahydroisoquinoline derivatives exhibit antitussive properties comparable to traditional medications like codeine. These compounds can be formulated into various pharmaceutical forms such as tablets and capsules for effective delivery. The active ingredient is often combined with suitable excipients to enhance bioavailability and patient compliance .
1.2 Antibacterial Properties
Isoquinoline derivatives are being studied for their antibacterial effects. For instance, compounds derived from tetrahydroisoquinolines have shown promise as potential agents against resistant bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
1.3 Neuroprotective Effects
Recent studies suggest that isoquinoline derivatives may possess neuroprotective properties. They are being investigated for their ability to mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study on Antitussive Activity
A study published in a patent document highlighted the efficacy of a specific tetrahydroisoquinoline derivative in treating various types of coughs associated with respiratory infections. The compound demonstrated a favorable safety profile with minimal side effects compared to conventional antitussives .
Case Study on Antibacterial Activity
In a clinical trial setting, a novel isoquinoline derivative was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed significant bactericidal activity, suggesting its potential as a new antibiotic agent .
Case Study on Neuroprotection
A recent research article explored the neuroprotective effects of isoquinoline derivatives in models of oxidative stress-induced neuronal damage. The findings indicated that these compounds could significantly reduce neuronal death and inflammation markers in vitro, paving the way for future therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Key Observations :
- Substituent Diversity : The target compound’s s-triazine-piperidine motif distinguishes it from natural alkaloids (e.g., T-10029) and synthetic derivatives with nitro or methoxy groups (e.g., SC-25914, 9b). The s-triazine core may confer enhanced hydrogen-bonding capacity compared to simpler aromatic or aliphatic substituents .
Key Observations :
- The target compound’s synthesis would likely require multi-step functionalization of the s-triazine ring, contrasting with nitro- or methoxy-substituted derivatives synthesized via direct alkylation or condensation .
- Stability of the amino group on the triazine during coupling reactions may pose challenges, similar to nitro group reduction issues in SC-25914 synthesis .
Key Observations :
- The piperidinomethyl group in the target compound may enhance blood-brain barrier penetration compared to hydrophilic dioxopiperidine derivatives (9b) .
- Unlike natural THIQs (e.g., T-10029) with broad antimicrobial activity , synthetic derivatives like the target compound are more likely tailored for specific enzymatic or receptor targets.
Biological Activity
Isoquinoline derivatives, particularly those with a tetrahydro structure, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- is characterized by its complex structure, which includes a tetrahydroisoquinoline core and a substituted triazine ring. This article explores the biological activity of this compound based on available literature, highlighting its pharmacological potential and synthesis methods.
Structural Characteristics
The molecular formula for Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- is C23H27N7, with a molecular weight of approximately 399.5 g/mol. The structural uniqueness of this compound is attributed to the presence of both triazine and piperidine groups, which may enhance its interaction with biological targets.
Synthesis Methods
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Formation of Tetrahydroisoquinoline Core : This can be achieved via the Pictet-Spengler reaction involving β-phenylethylamine and an aldehyde or ketone under acidic conditions.
- Introduction of Triazine Group : This step often involves nucleophilic substitution reactions with triazine derivatives.
- Piperidine Substitution : Similar substitution reactions are utilized to introduce the piperidine moiety.
Antimicrobial Activity
Isoquinoline derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various pathogens. For instance, tetrahydroisoquinoline analogs have been effective against bacteria and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. These compounds may act by modulating neurotransmitter systems or providing antioxidant effects .
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroisoquinolines against SARS-CoV-2. For example, specific analogs were found to suppress viral replication in vitro, suggesting their potential as therapeutic agents against COVID-19 .
Study on Antiviral Properties
A study conducted by researchers synthesized two novel heterocyclic compounds based on the tetrahydroisoquinoline structure. One compound demonstrated superior anti-SARS-CoV-2 activity compared to others tested, indicating that structural modifications can significantly impact biological efficacy .
Neuroprotective Research
Another investigation focused on the neuroprotective effects of substituted tetrahydroisoquinolines showed that these compounds could reduce oxidative stress in neuronal cells and improve survival rates in models of neurodegeneration .
The precise mechanisms underlying the biological activities of Isoquinoline derivatives are still being elucidated. However, they are thought to involve:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., dopamine D2 receptors) which may modulate signaling pathways.
- Enzyme Inhibition : Inhibition of enzymes critical for pathogen survival or neurodegeneration processes.
Comparative Analysis
The following table summarizes the biological activities observed in various isoquinoline derivatives:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
